Superior Yield in Copper-Catalyzed N-Arylation of Pyrazole Enabled by 2-(1H-Pyrazol-1-yl)benzaldehyde oxime Ligand
The use of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime as a ligand in the copper-catalyzed N-arylation of pyrazole with iodobenzene demonstrates a quantifiable performance advantage over a closely related analog. This performance is directly linked to its ability to form a stable 6-membered chelate ring with the copper center [1].
| Evidence Dimension | Catalytic Activity (Isolated Yield) |
|---|---|
| Target Compound Data | 98% Yield |
| Comparator Or Baseline | Pyridine-2-carbaldehyde oxime (Yield: 32%) |
| Quantified Difference | +66% absolute yield increase |
| Conditions | Reaction: N-arylation of pyrazole with iodobenzene. Catalyst: Cu2O (0.05 equiv). Ligand: 0.1 equiv. Base: Cs2CO3 (2 equiv). Solvent: Acetonitrile. Temp: 82 °C. Time: 24 h [1]. |
Why This Matters
This 66% absolute increase in yield translates to substantially higher product throughput and lower purification costs, making it a more cost-effective choice for chemical synthesis procurement.
- [1] Cristau, H. J.; Cellier, P. P.; Spindler, J. F.; Taillefer, M. Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. European Journal of Organic Chemistry 2004, 2004 (4), 695-709. View Source
